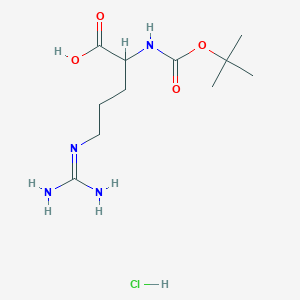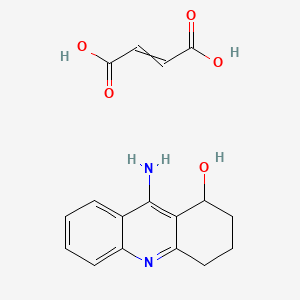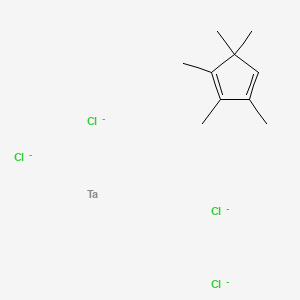
Tantalum(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tantalum(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride is a coordination compound that features tantalum in the +4 oxidation state
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tantalum(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride typically involves the reaction of tantalum tetrachloride with pentamethylcyclopentadiene. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
TaCl4+C5Me5H→Ta(C5Me5)Cl4+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the purity of the starting materials.
Chemical Reactions Analysis
Types of Reactions
Tantalum(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of tantalum.
Reduction: It can be reduced to lower oxidation states or even to metallic tantalum.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using reagents like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state tantalum compounds, while substitution reactions can produce a variety of tantalum complexes with different ligands.
Scientific Research Applications
Tantalum(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other tantalum compounds and as a catalyst in organic reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, such as imaging and drug delivery.
Industry: It may be used in the production of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism by which Tantalum(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride exerts its effects depends on the specific application. In catalytic processes, the compound can facilitate various chemical transformations by providing a reactive tantalum center. The molecular targets and pathways involved are determined by the nature of the reaction and the substrates used.
Comparison with Similar Compounds
Similar Compounds
- Tantalum(5+) pentamethylcyclopenta-1,3-dien-1-yl pentachloride
- Niobium(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride
- Vanadium(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride
Uniqueness
Tantalum(4+) pentamethylcyclopenta-1,3-dien-1-yl tetrachloride is unique due to its specific coordination environment and the presence of the pentamethylcyclopentadienyl ligand. This ligand imparts stability and unique reactivity to the compound, making it distinct from other tantalum complexes.
Properties
Molecular Formula |
C10H16Cl4Ta-4 |
|---|---|
Molecular Weight |
459.0 g/mol |
IUPAC Name |
1,2,3,5,5-pentamethylcyclopenta-1,3-diene;tantalum;tetrachloride |
InChI |
InChI=1S/C10H16.4ClH.Ta/c1-7-6-10(4,5)9(3)8(7)2;;;;;/h6H,1-5H3;4*1H;/p-4 |
InChI Key |
FXPOSXNDPLRPFF-UHFFFAOYSA-J |
Canonical SMILES |
CC1=CC(C(=C1C)C)(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Ta] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


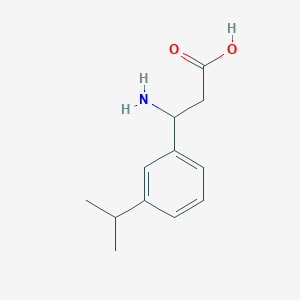

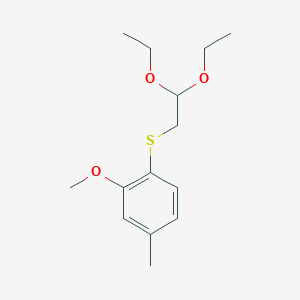
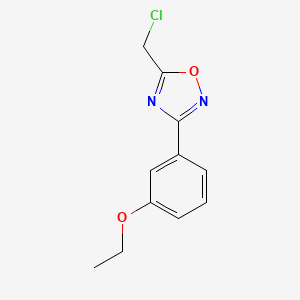
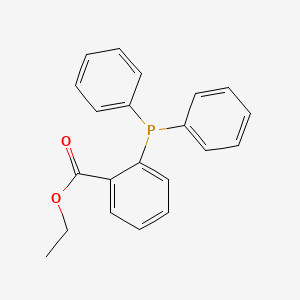
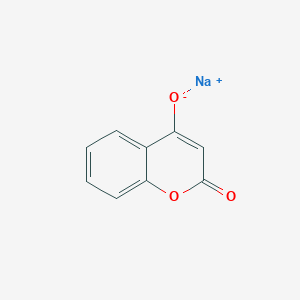
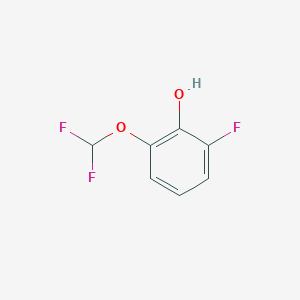
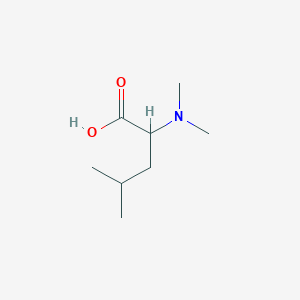
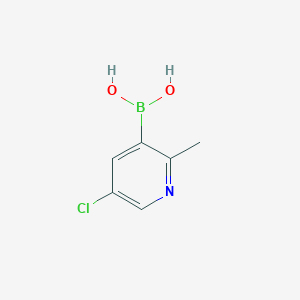
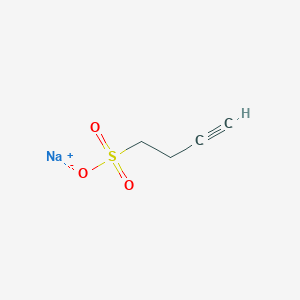
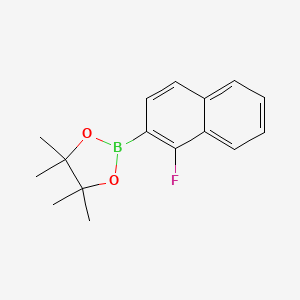
![8-bromo-1-(2-methoxypropyl)-3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B12505339.png)
